molecular formula C14H16O4 B1324377 2,3,6,7-Tetramethoxynaphthalene CAS No. 33033-33-9

2,3,6,7-Tetramethoxynaphthalene

Cat. No.: B1324377
CAS No.: 33033-33-9
M. Wt: 248.27 g/mol
InChI Key: SHRMNWAPYJYUHG-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxynaphthalene is a chemical compound with the molecular formula C14H16O4 . It has a molecular weight of 248.27 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with four methoxy groups attached at the 2, 3, 6, and 7 positions . The InChI string for this compound is InChI=1S/C14H16O4/c1-15-11-5-9-7-13 (17-3)14 (18-4)8-10 (9)6-12 (11)16-2/h5-8H,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 361.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 70.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 4 freely rotating bonds . The compound’s polar surface area is 37 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Anhydrides and Hydrocarbons : Dozen and Hatta (1975) described the preparation of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene. They studied the configurations of intermediates and confirmed them using MNR spectral data of tetramethyltetralines (Dozen & Hatta, 1975).

  • Efficient Synthesis Methods : Wang et al. (2010) reported an improved synthesis method for 2-formyl-1,4,5,8-Tetramethoxynaphthalene with higher yield, simpler workup, and environmentally friendly reagents (Wang et al., 2010).

  • Core-tetrasubstituted Naphthalene Diimides : Röger and Würthner (2007) synthesized 2,3,6,7-tetrabromonaphthalene dianhydride and investigated its condensation with various nucleophiles, exploring its optical and electrochemical properties (Röger & Würthner, 2007).

Analytical and Pharmaceutical Applications

  • HPLC-Fluorescence Analysis : Cavrini et al. (1993) utilized 2-Bromoacetyl-6-methoxynaphthalene for high-performance liquid chromatographic analysis of bile acids, demonstrating its application in pharmaceuticals and bile analysis (Cavrini et al., 1993).

  • Potential in Cancer Treatment : Saji et al. (2021) explored the spectroscopic properties of 2-bromo-6-methoxynaphthalene and suggested its potential as an anti-cancer drug through molecular docking studies, highlighting its drug-like properties and low toxicity (Saji et al., 2021).

Biochemical Analysis

Biochemical Properties

2,3,6,7-Tetramethoxynaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. Additionally, it has been observed to affect the proliferation and apoptosis of certain cell types, indicating its potential role in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to changes in gene expression by either promoting or inhibiting the transcription of certain genes. Additionally, this compound can act as an enzyme inhibitor, particularly for enzymes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation by cytochrome P450 enzymes. These pathways often result in the formation of various metabolites, which can further interact with other biomolecules. The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall bioavailability and efficacy. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can modulate cellular processes .

Properties

IUPAC Name

2,3,6,7-tetramethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRMNWAPYJYUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633037
Record name 2,3,6,7-Tetramethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33033-33-9
Record name 2,3,6,7-Tetramethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate) contribute to its semiconducting properties?

A1: The crystal structure of tris(this compound) bis(hexafluoroarsenate) reveals key features contributing to its semiconducting behavior []. The this compound molecules, which are planar, form triads that stack along the "a" axis. These stacks are characterized by an average interplanar distance of 3.27 Å within a triad and 3.362 Å between triads. This close packing, facilitated by a 35° rotation of the centrally symmetric this compound molecule around the stacking direction, allows for short CH...O contacts within the triad. This arrangement creates pathways for charge transport, contributing to the material's semiconducting properties. Additionally, the presence of hexafluoroarsenate anions within the structure influences the electronic environment, further contributing to its semiconducting behavior.

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